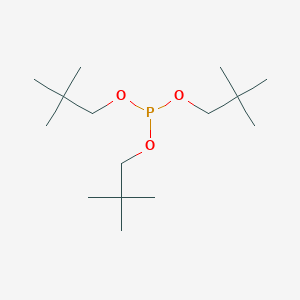

Trineopentyl phosphite

説明

Trineopentyl phosphite is a chemical compound that has been explored in the context of organic synthesis, particularly in reactions involving quasiphosphonium intermediates and metal complexes. This compound, like other phosphites, reacts with various reagents and plays a crucial role in the synthesis and structure of complex organic molecules.

Synthesis Analysis

The synthesis of this compound involves reactions with alkyl halides, forming quasiphosphonium intermediates. These intermediates further decompose to yield various organic compounds. This compound reacts readily with methyl iodide and bromomethane at room temperature, resulting in crystalline Michaelis-Arbuzov intermediates without the rearrangement of the alkyl group. These findings highlight the utility of this compound in generating specific intermediates under controlled experimental conditions (Hudson, Rees, & Weekes, 1974).

Molecular Structure Analysis

The molecular structure of this compound adducts and their intermediates have been studied using nuclear magnetic resonance (NMR) spectroscopy, revealing detailed insights into their phosphonium structure. The studies have shown that these adducts exhibit specific chemical shifts and coupling patterns, indicative of their unique structural attributes (Hudson, Rees, & Weekes, 1974).

Chemical Reactions and Properties

This compound is involved in various chemical reactions, forming adducts with alkyl halides and undergoing transformations into different phosphorus-containing compounds. These reactions are influenced by factors such as temperature and the nature of the reacting halides, leading to the formation of phosphonium intermediates and halogenophosphites among other products (Hudson, Rees, & Weekes, 1974).

Physical Properties Analysis

While specific physical properties of this compound, such as melting point, boiling point, and solubility, were not directly mentioned in the searched documents, phosphites typically exhibit unique physical characteristics based on their molecular structure and bonding. These properties can be inferred through experimental data and molecular simulations.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with halides and behavior under different conditions, reflect its utility in organic synthesis. Its ability to form stable intermediates and participate in Michaelis-Arbuzov reactions showcases its importance in synthesizing complex organic compounds and in the study of reaction mechanisms (Hudson, Rees, & Weekes, 1974).

科学的研究の応用

Preparation of Quasiphosphonium Intermediates : Trineopentyl phosphite is used to prepare crystalline Michaelis–Arbuzov intermediates, which decompose to yield neopentyl halides without rearrangement of the alkyl group. This process is significant in organic synthesis and molecular structure studies (Hudson, Rees, & Weekes, 1974).

Protonation and Dealkylation Studies : The compound is studied for its reaction with hydrogen chloride, revealing insights into the protonation of trialkyl phosphites and mechanisms of their dealkylation, important for understanding chemical reactions and synthesis (Hudson & Roberts, 1974).

Studying Phosphine Resistance in Insects : Research on phosphine resistance in grain insect species, such as Tribolium castaneum and Rhyzopertha dominica, involves this compound. This is crucial for understanding pest resistance to insecticides in agriculture (Opit, Phillips, Aikins, & Hasan, 2012).

Electrolyte Additives in Lithium-Ion Batteries : Investigations into tris(trimethylsilyl) phosphite and triethyl phosphite as electrolyte additives for lithium-ion batteries are conducted. These studies provide insights into improving battery performance and lifespan (Peebles et al., 2017).

Electromembrane Extraction Applications : The use of alkylated phosphites, including this compound, as supported liquid membranes for electromembrane extraction of drugs from plasma samples is explored. This is important in analytical chemistry and pharmaceutical studies (Huang, Gjelstad, & Pedersen‐Bjergaard, 2017).

Studying Plant Biostimulants and Pathogen Resistance : Research on Trichoderma and phosphite as plant biostimulants and pathogen resistance agents highlights the role of phosphite compounds in enhancing crop production and disease resistance (Formisano et al., 2021).

Investigating Flame-Retarding Additives in Batteries : Studies on triethyl and tributyl phosphite as flame-retarding additives in lithium-ion batteries are conducted. This research is vital for enhancing battery safety and performance (Nam, Park, & Kim, 2012).

Phosphite-Induced Plant Stress Responses : Investigations into phosphite as an inducer of adaptive responses to stress in plants and as a stimulator of better plant performance provide insights into agricultural practices and crop resilience (Trejo-Téllez & Gómez-Merino, 2018).

作用機序

Target of Action

Trineopentyl phosphite primarily targets hydroperoxides . It acts as a secondary antioxidant, decomposing hydroperoxides in various substrates . The reactivity in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. It decomposes hydroperoxides catalytically due to the formation of acidic hydrogen phosphates by hydrolysis and peroxidolysis . This interaction results in the formation of o-hydroxyphenyl phosphates from o-phenylene phosphites, which are excellent chain-breaking antioxidants .

Biochemical Pathways

The action of this compound affects the phosphorus metabolic pathways. It is involved in the phosphonate-catabolising CP-lyases and phosphite-oxidising pathways . These pathways are responsible for the metabolism of reduced phosphorus .

Pharmacokinetics

It’s known that at room temperature, this compound reacts readily with iodomethane or bromomethane to afford crystalline michaelis–arbuzov intermediates . These intermediates decompose in solution to yield neopentyl halides without rearrangement of the alkyl group .

Result of Action

The action of this compound leads to the decomposition of hydroperoxides, which helps stabilize various substrates against degradation . It also results in the formation of o-hydroxyphenyl phosphates, which are excellent chain-breaking antioxidants .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and the presence of other compounds. For instance, at higher temperatures, the hydroperoxide decomposing ability of phosphites becomes effective in suppressing chain branching and inhibiting oxidation . Also, the presence of iodomethane or bromomethane can lead to the formation of Michaelis–Arbuzov intermediates .

将来の方向性

特性

IUPAC Name |

tris(2,2-dimethylpropyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33O3P/c1-13(2,3)10-16-19(17-11-14(4,5)6)18-12-15(7,8)9/h10-12H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKIRWDIEAVDHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COP(OCC(C)(C)C)OCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311616 | |

| Record name | Trineopentyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14540-52-4 | |

| Record name | Trineopentyl phosphite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trineopentyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

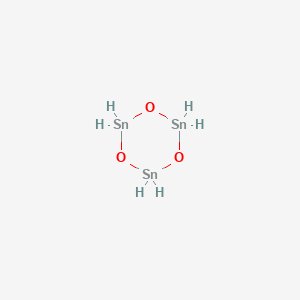

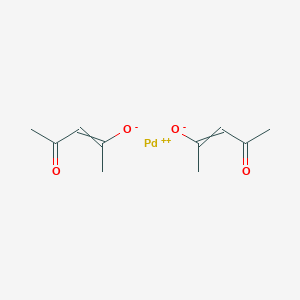

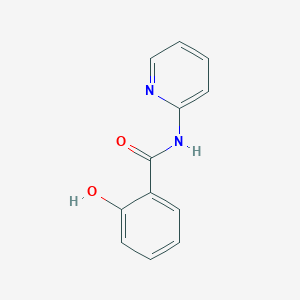

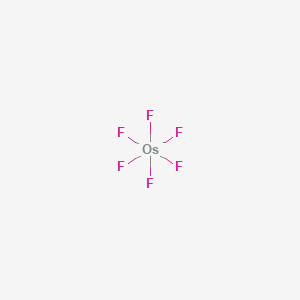

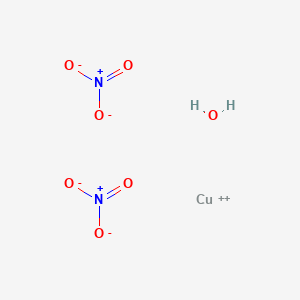

Feasible Synthetic Routes

Q & A

Q1: What makes trineopentyl phosphite unique in the study of the Michaelis-Arbuzov reaction?

A1: Unlike many other phosphite esters, this compound forms a stable, crystalline intermediate with methyl iodide at room temperature. This intermediate, identified as methyltrineopentyloxyphosphonium iodide, provides valuable insight into the mechanism of the Michaelis-Arbuzov reaction. [, ] This stability is attributed to the steric hindrance provided by the bulky neopentyl groups. []

Q2: How does the structure of this compound and its derivatives influence their reactivity with halogenomethanes?

A2: Studies comparing this compound, dineopentyl phenylphosphonite, and neopentyl diphenylphosphinite demonstrate that increasing the number of phenoxy-substituents on phosphorus can influence the decomposition pathway of the resulting alkoxyphosphonium halide intermediates. While this compound predominantly undergoes SN2-type fission of the alkyl–oxygen bond, the presence of phenoxy groups can favor SN1-type fission in certain circumstances. [] This suggests that both inductive and mesomeric effects play a role in determining the reactivity of these intermediates. []

Q3: Can you elaborate on the decomposition mechanism of methyltrineopentyloxyphosphonium iodide?

A3: In solution, methyltrineopentyloxyphosphonium iodide decomposes via a first-order reaction to yield neopentyl iodide without any rearrangement of the alkyl group. [] This observation supports an SN2-type mechanism where the iodide anion attacks the neopentyl group, leading to the cleavage of the alkyl-oxygen bond.

Q4: What spectroscopic techniques are useful for studying this compound and its derivatives?

A4: Both 31P and 1H NMR spectroscopy are valuable tools for characterizing this compound and its derivatives. For example, 31P NMR spectroscopy can distinguish between the phosphite starting material and the phosphonium intermediates formed upon reaction with alkyl halides. The chemical shift for these intermediates typically falls in the range of -40 to -50 ppm (relative to 85% H3PO4) and is independent of the halide present. [] Furthermore, 1H NMR can provide information about the alkyl groups attached to phosphorus and reveal any long-range coupling interactions with the phosphorus atom. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。